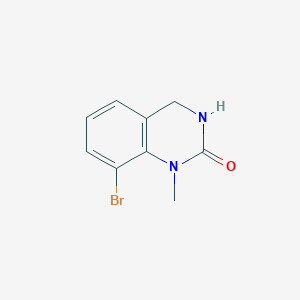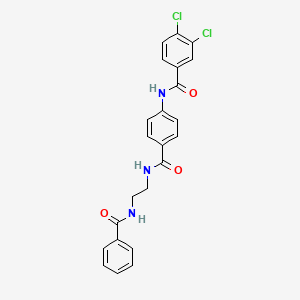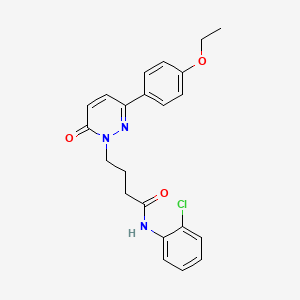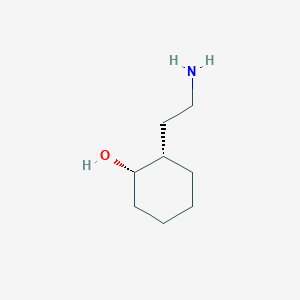
N1-(2-fluorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been the focus of many scientists as potential biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Role in Orexin Receptor Mechanisms
Orexins and their receptors play a significant role in regulating feeding, arousal, stress, and drug abuse. Studies have shown that antagonists targeting these receptors, such as GSK1059865 and SB-649868, can selectively reduce binge eating for highly palatable food without affecting standard food intake, indicating the potential use of similar compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Fluorescence Properties in Carbon Dots
Research into carbon dots with high fluorescence quantum yield has identified organic fluorophores like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid as key components, contributing to our understanding of the fluorescence origins in such materials. This finding is crucial for expanding the applications of carbon dots in various scientific fields (Shi et al., 2016).
Application in Novel Chemical Syntheses
A novel approach has been developed for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating the potential for creating new compounds with specific properties. Such methodologies are essential for advancing the field of organic chemistry and developing new materials and pharmaceuticals (Mamedov et al., 2016).
Use in Polymer Solar Cells
Indene-C60 bisadduct, a compound structurally related to N1-(2-fluorophenyl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide, has been used as an electron-cascade acceptor in polymer solar cells. The presence of such compounds can enhance the power conversion efficiency of solar cells, demonstrating the relevance of these materials in renewable energy technologies (Cheng et al., 2014).
Future Directions
properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S2/c19-13-3-1-2-4-14(13)21-18(24)17(23)20-9-12-5-6-15(26-12)16(22)11-7-8-25-10-11/h1-8,10H,9H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTFGMRSNSOVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-2-sulfanyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2845025.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2845032.png)

![5-nitro-N-[2-(2-thienyl)ethyl]pyridin-2-amine](/img/structure/B2845034.png)

![Tert-butyl 4-[(1-cyanocyclopropyl)carbamoyl]benzoate](/img/structure/B2845036.png)
![1-(prop-2-yn-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}piperidine-2-carboxamide](/img/structure/B2845037.png)
![N-(3-methoxypropyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2845039.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2845040.png)


![4-[[(Z)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2845048.png)